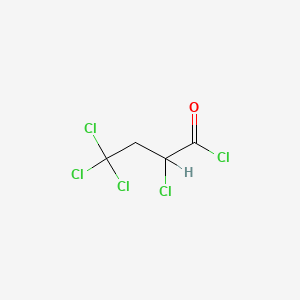
2,4,4,4-Tetrachlorobutyryl chloride
货号 B8719646
分子量: 244.3 g/mol
InChI 键: KRNCRUFKDXQLJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04284821
Procedure details


226 g (1 mol) of 2,4,4,4-tetrachlorobutyric acid [produced according to CA, 63, 13089e (1965)], 600 g of thionyl chloride and 1 ml of N,N-dimethylformamide are heated for 2 hours at 50° C. and for 2 hours at 75° C. After the unreacted thionyl chloride has been evaporated off, the residue is distilled to obtain 227.6 g (93% of theory) of 2,4,4,4-tetrachlorobutyric acid chloride; b.p. 90°-91° C./15 mm Hg.
Name
2,4,4,4-tetrachlorobutyric acid
Quantity
226 g
Type
reactant
Reaction Step One



Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH:2]([CH2:6][C:7]([Cl:10])([Cl:9])[Cl:8])[C:3](O)=[O:4].S(Cl)([Cl:13])=O>CN(C)C=O>[Cl:1][CH:2]([CH2:6][C:7]([Cl:10])([Cl:9])[Cl:8])[C:3]([Cl:13])=[O:4]
|
Inputs


Step One
|
Name
|
2,4,4,4-tetrachlorobutyric acid
|
|
Quantity
|
226 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)CC(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the unreacted thionyl chloride has been evaporated off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(=O)Cl)CC(Cl)(Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 227.6 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
